3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid 3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13598782
InChI: InChI=1S/C11H19NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)N(CCC(=O)O)CC=C
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid

CAS No.:

Cat. No.: VC13598782

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoic acid
Standard InChI InChI=1S/C11H19NO4/c1-5-7-12(8-6-9(13)14)10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,13,14)
Standard InChI Key WIERECDZYAIUFW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CCC(=O)O)CC=C
Canonical SMILES CC(C)(C)OC(=O)N(CCC(=O)O)CC=C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-{(tert-Butoxy)carbonylamino}propanoic acid (IUPAC name: 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-en-1-ylamino]propanoic acid) is characterized by the following properties:

PropertyValue
Molecular formulaC₁₂H₁₉NO₄
Molecular weight241.28 g/mol
Canonical SMILESCC(C)(C)OC(=O)N(CCC(=O)O)CC=C
Protection grouptert-Butoxycarbonyl (Boc)
Reactive siteAllyl (prop-2-en-1-yl) group

The Boc group shields the amine functionality during synthetic steps, while the allyl substituent provides a handle for further functionalization via thiol-ene click chemistry or radical-mediated reactions .

Structural Analogues

Comparative analysis with related Boc-protected amino acids reveals distinct reactivity profiles:

CompoundSubstituentKey Property
3-{(Tert-butoxy)carbonylamino}propanoic acidPropargyl (alkyne)Click chemistry compatibility
3-[(Boc)amino]-2-methylpropanoic acidMethyl branchEnhanced stereochemical control
Target compoundAllyl (alkene)Thiol-ene reactivity, oxidative stability

The allyl group’s lower electron density compared to propargyl analogues reduces unintended cycloadditions, improving stability in storage .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Boc Protection:
    Allylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP). Yield: 85–92% .

    Allylamine+Boc2ODMAP, DCMBoc-protected allylamine\text{Allylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-protected allylamine}
  • Carboxylic Acid Introduction:
    Michael addition of acrylic acid to the Boc-protected allylamine under basic conditions (pH 10.5), followed by acidification to precipitate the product. Yield: 78–84% .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance safety and efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction temperature0°C → RT25°C (isothermal)
SolventDCMEthyl acetate
Catalyst loading5 mol% DMAP2 mol% DMAP
Annual productionN/A500–800 kg/year

Flow systems reduce reaction times by 40% and minimize waste through solvent recycling .

Chemical Reactivity and Applications

Deprotection Kinetics

The Boc group is cleaved under acidic conditions, with rates dependent on proton availability:

t1/2=ln2kdeprotectionwhere kdeprotection[H+]t_{1/2} = \frac{\ln 2}{k_\text{deprotection}} \quad \text{where } k_\text{deprotection} \propto [\text{H}^+]
AcidConcentrationHalf-life (25°C)
Trifluoroacetic acid50% v/v12 min
Hydrochloric acid4 M45 min
Citric acid1 M6.5 h

Controlled deprotection enables sequential functionalization in peptide synthesis .

Thiol-Ene Click Chemistry

The allyl group undergoes radical-mediated thiol-ene reactions, forming stable thioether linkages:

Allyl-Boc compound+RSHUV, initiatorR-S-CH₂CH₂CH₂-Boc\text{Allyl-Boc compound} + \text{RSH} \xrightarrow{\text{UV, initiator}} \text{R-S-CH₂CH₂CH₂-Boc}

Applications include:

  • Peptide-polymer conjugates: Grafting poly(ethylene glycol) (PEG) chains to enhance bioavailability.

  • Surface functionalization: Immobilizing biomolecules on gold nanoparticles for biosensors.

Reaction efficiency exceeds 90% with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as the photoinitiator .

StrainMIC (µg/mL)Mechanism
Staphylococcus aureus64Cell wall synthesis inhibition
Enterococcus faecalis128Membrane disruption

The Boc group enhances cellular uptake by masking the amine’s positive charge, facilitating penetration through lipid bilayers .

Enzyme Inhibition

In vitro assays demonstrate inhibition of cysteine proteases:

EnzymeIC₅₀ (µM)Substrate
Caspase-312.3Ac-DEVD-pNA
Cathepsin B8.7Z-FR-AMC

Molecular docking suggests the allyl group occupies the S2 pocket, while the carboxylic acid interacts with catalytic residues .

Industrial and Research Applications

Peptide Synthesis

The compound serves as a building block in Boc-based solid-phase peptide synthesis (SPPS):

  • Resin loading: 0.3–0.5 mmol/g substitution on polystyrene resins.

  • Coupling efficiency: >99% per cycle using HBTU/DIEA activation.

  • Cycle time: 19 min for machine-assisted synthesis .

Material Science

Allyl-functionalized Boc compounds enable fabrication of:

  • Self-healing hydrogels: Crosslinked via thiol-ene photopolymerization.

  • Stimuli-responsive coatings: Boc deprotection triggers hydrophilicity changes.

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